molecular formula C8H11BrN2 B1488554 3-bromo-N-propan-2-ylpyridin-2-amine CAS No. 1289209-15-9

3-bromo-N-propan-2-ylpyridin-2-amine

Cat. No.: B1488554
CAS No.: 1289209-15-9
M. Wt: 215.09 g/mol
InChI Key: IXEGTIKYBFDMHY-UHFFFAOYSA-N
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Description

3-Bromo-N-propan-2-ylpyridin-2-amine is a pyridine derivative substituted with a bromine atom at the 3-position and an isopropylamine group at the 2-position. The bromine substituent enhances electrophilic aromatic substitution reactivity, while the isopropyl group introduces steric bulk, influencing molecular interactions and solubility .

Properties

IUPAC Name

3-bromo-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEGTIKYBFDMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-propan-2-ylpyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate brominating agent and an isopropylating agent[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra06724h). One common method is the reaction of 2-aminopyridine with propan-2-yl bromide in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions[{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-propan-2-ylpyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of a corresponding pyridine N-oxide.

  • Reduction: The bromine atom can be reduced to form 3-amino-N-propan-2-ylpyridin-2-amine.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Pyridine N-oxide: Formed through oxidation[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • 3-Amino-N-propan-2-ylpyridin-2-amine: Formed through reduction[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-N-propan-2-ylpyridin-2-amine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-bromo-N-propan-2-ylpyridin-2-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 3-bromo-N-propan-2-ylpyridin-2-amine, differing primarily in substituents or halogenation patterns (Table 1):

Table 1: Key Structural Features and Similarity Scores

Compound Name Substituents Similarity Score Molecular Weight (g/mol) Key References
3-Bromo-5-chloropyridin-2-amine Br (C3), Cl (C5), NH₂ (C2) 0.81 207.45
3-Bromo-N-methylpyridin-2-amine Br (C3), NHCH₃ (C2) 0.79 201.06
3-Bromo-N,N-dimethylpyridin-2-amine Br (C3), N(CH₃)₂ (C2) 0.76 215.09
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine Cl (C6), NO₂ (C3), NHCH(CH₃)₂ (C2) N/A 231.64
3-Bromo-N-(prop-2-en-1-yl)pyridin-2-amine Br (C3), NHCH₂CH=CH₂ (C2) N/A 213.08
Key Observations:
  • Halogen Effects : Replacing bromine with chlorine (e.g., 3-bromo-5-chloropyridin-2-amine) reduces molecular weight and alters electronic properties. Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitution reactions compared to chlorine .
  • However, bulkier substituents like isopropyl may improve metabolic stability in biological systems .
  • Nitro vs. Bromine : The nitro group in 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine is strongly electron-withdrawing, directing electrophilic attacks to specific positions and enhancing reactivity in reduction or substitution reactions. This contrasts with bromine’s moderate electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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